2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride
Overview
Description
2,3-Dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-amine hydrochloride is a chemical compound with the molecular formula C12H15NO·HCl. It is known for its unique spiro structure, which consists of a benzopyran ring fused to a cyclopropane ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-amine hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with 4-hydroxycoumarin, followed by cyclization to form the spiro compound. The reaction is often catalyzed by SiO2 nanoparticles, which provide high yields and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, solvent-free conditions and recyclable catalysts are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This reaction can modify the existing functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized spiro compounds .
Scientific Research Applications
2,3-Dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,3-Dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an amine group.
Spiro[chromane-4,1’-cyclopropane]-2’-ylmethanamine hydrochloride: Another spiro compound with a different substitution pattern.
Uniqueness
2,3-Dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-amine hydrochloride is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c12-10-7-11(10)5-6-13-9-4-2-1-3-8(9)11;/h1-4,10H,5-7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTRRQNOUAVNCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C13CC3N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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